SARS-CoV-2 nsp13-IN-1 Exhibits 9.5-Fold Greater Potency Against ssDNA+ ATPase than nsp13-IN-4
SARS-CoV-2 nsp13-IN-1 inhibits nsp13 ssDNA+ ATPase activity with an IC50 of 6 μM [1]. In contrast, SARS-CoV-2 nsp13-IN-4 (C4(d)) inhibits the same enzymatic activity with an IC50 of 57 μM [2]. This represents a 9.5-fold difference in inhibitory potency under comparable in vitro biochemical assay conditions.
| Evidence Dimension | Inhibition of nsp13 ssDNA+ ATPase activity |
|---|---|
| Target Compound Data | IC50 = 6 μM |
| Comparator Or Baseline | SARS-CoV-2 nsp13-IN-4 (C4(d)): IC50 = 57 μM |
| Quantified Difference | 9.5-fold higher potency for nsp13-IN-1 |
| Conditions | In vitro biochemical ATPase assay using recombinant SARS-CoV-2 nsp13 protein |
Why This Matters
Researchers requiring stronger ATPase inhibition at lower compound concentrations can reduce DMSO solvent interference and minimize off-target confounding by selecting the more potent nsp13-IN-1.
- [1] PeptideDB. SARS-CoV-2 nsp13-IN-1 Bioactivity Data. IC50: 6 ± 0.5 μM (nsp13 ssDNA+ ATPase). View Source
- [2] TargetMol. SARS-CoV-2 nsp13-IN-4 Product Datasheet. T62032; IC50 = 57 μM (nsp13 ssDNA+ ATPase). View Source
